molecular formula C15H18ClNO3 B1326400 tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate CAS No. 898746-54-8

tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate

Cat. No.: B1326400
CAS No.: 898746-54-8
M. Wt: 295.76 g/mol
InChI Key: WOQKARMSWGGZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate (, Molecular Formula: C15H18ClNO3 ) is a Boc-protected indole derivative intended for research and development use. This compound belongs to a class of organic intermediates that are valuable in synthetic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science research . The structure features both a chloro substituent and a hydroxyethyl side chain, making it a versatile building block for further chemical modifications and heterocyclic chemistry studies. As a key synthetic intermediate, it can be used in cross-coupling reactions, functional group transformations, and serves as a potential precursor in the synthesis of biologically active natural products or other pharmacologically interesting compounds . This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

tert-butyl 4-chloro-3-(2-hydroxyethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(7-8-18)13-11(16)5-4-6-12(13)17/h4-6,9,18H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQKARMSWGGZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646559
Record name tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898746-54-8
Record name tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

A common precursor is tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate , which can be synthesized by reduction of ethyl N-Boc-(indol-3-yl)acetate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere at 0 °C for a short reaction time (~5 minutes). This step converts the ester group to the corresponding 2-hydroxyethyl substituent.

Parameter Condition Outcome
Reagent LiAlH4 Reduction of ester to alcohol
Solvent THF Anhydrous, inert atmosphere
Temperature 0 °C Controlled to avoid side reactions
Reaction Time ~5 minutes Efficient conversion
Yield Moderate to high (reported 493 mg isolated) Purified intermediate obtained

Chlorination at the 4-Position

Selective chlorination of the indole ring at the 4-position is achieved using tert-butyl hypochlorite (t-BuOCl) as a mild and versatile chlorinating agent. This reagent allows for regioselective chlorination under mild conditions, preserving sensitive functional groups such as hydroxyethyl and Boc protecting groups.

  • Reaction Conditions:
    • Solvent: Ethyl acetate (EtOAc) is preferred for optimal yield.
    • Temperature: 40 °C.
    • Reaction Time: Approximately 16 hours.
    • Reagent Stoichiometry: 2.5 equivalents of tert-butyl hypochlorite.
    • Atmosphere: Air atmosphere is sufficient; no inert atmosphere required.
Parameter Condition Outcome
Chlorinating agent tert-Butyl hypochlorite (t-BuOCl) Selective chlorination at C-4
Solvent Ethyl acetate Best solvent for yield
Temperature 40 °C Optimal for reaction efficiency
Reaction Time 16 hours Complete conversion
Yield Up to 99% (for similar indole substrates) High purity chlorinated product
  • The reaction proceeds via electrophilic substitution on the indole ring, with t-BuOCl providing a controlled source of chlorine radicals or electrophilic chlorine species.

Purification

  • After completion, the reaction mixture is cooled to room temperature.
  • Solvent removal under reduced pressure.
  • Purification by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 5:1) to isolate the pure tert-butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate.
  • Final product is typically obtained as a white solid with high purity (>95%).

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes Yield/Outcome
1 Reduction LiAlH4 in THF, 0 °C, inert atmosphere Converts ester to 2-hydroxyethyl Moderate to high yield
2 Chlorination tert-Butyl hypochlorite, EtOAc, 40 °C, 16 h Selective C-4 chlorination Up to 99% yield (similar substrates)
3 Purification Silica gel chromatography, PE/EtOAc (5:1) Isolates pure product >95% purity

Research Findings and Notes

  • The use of tert-butyl hypochlorite is a key advancement for mild and selective chlorination of indole derivatives, avoiding harsh conditions that could degrade sensitive groups.
  • The Boc protecting group on the indole nitrogen is stable under the chlorination conditions, allowing for further functionalization if needed.
  • The hydroxyethyl side chain is introduced early in the synthesis via reduction, which is a reliable and reproducible method.
  • The reaction conditions are mild, scalable, and compatible with various functional groups, making this approach versatile for related indole derivatives.
  • Purification by column chromatography ensures high purity, essential for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-chloro-3-(2-carboxyethyl)-1H-indole-1-carboxylate.

    Reduction: tert-Butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate.

    Substitution: tert-Butyl 4-amino-3-(2-hydroxyethyl)-1H-indole-1-carboxylate.

Scientific Research Applications

tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of indole-based biological pathways and their role in cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and hydroxyethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate Cl (4), 2-hydroxyethyl (3) C₁₅H₁₈ClNO₃ 295.77 Intermediate for D2/D3 agonists; hydroxyl group enhances solubility and H-bonding .
tert-Butyl 4-Chloro-3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-indole-1-carboxylate (11c) Cl (4), piperazinylmethyl (3) C₂₁H₂₉ClN₃O₃ 412.93 D2/D3 agonist candidate; piperazine moiety improves receptor binding .
tert-Butyl 5-Methoxy-3-(5-phenylpyrimidin-2-yl)-1H-indole-1-carboxylate (6a) OMe (5), pyrimidinyl (3) C₂₄H₂₅N₃O₃ 403.48 Antiviral agent; pyrimidine enhances π-π stacking with viral targets .
tert-Butyl 6-Chloro-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9e) Cl (6), nitrovinyl (3) C₁₅H₁₅ClN₂O₄ 322.75 Electron-withdrawing nitrovinyl group aids in electrophilic substitution reactions .
tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate OH (4), hydroxymethyl (3) C₁₄H₁₇NO₄ 263.29 Smaller substituent (vs. hydroxyethyl) reduces steric hindrance .
tert-Butyl 4-chloro-3-(dioxaborolane)-1H-indole-1-carboxylate Cl (4), boronic ester (3) C₁₉H₂₅BClNO₄ 377.67 Suzuki-Miyaura cross-coupling precursor .

Key Comparative Insights

Substituent Effects on Reactivity and Functionality

  • Halogen Position : Chlorine at position 4 (target compound) vs. position 6 (9e) alters electronic density, affecting nucleophilic/electrophilic reactivity .
  • Hydroxyethyl vs. Hydroxymethyl : The 2-hydroxyethyl group in the target compound provides greater conformational flexibility and hydrogen-bonding capacity compared to hydroxymethyl derivatives, which may influence solubility and crystal packing .
  • Piperazine vs. Pyrimidine Moieties : Piperazine-containing analogs (e.g., 11c) target dopamine receptors, while pyrimidine derivatives (e.g., 6a) exhibit antiviral activity due to aromatic stacking interactions .

Synthetic Utility

  • The tert-butyl carbamate group in all compounds serves as a protecting group for the indole nitrogen, enabling selective functionalization at other positions .
  • Boronic ester derivatives (e.g., CAS 1256359-94-0) are critical for cross-coupling reactions, contrasting with nitrovinyl groups (9e), which undergo conjugate additions .

Biological Activity

  • Hydroxyethyl and piperazine substituents enhance interactions with CNS targets (e.g., D2/D3 receptors) due to improved hydrogen bonding and lipophilicity .
  • Pyrimidine-containing analogs (6a–6e) show higher antiviral potency, attributed to their planar structure and ability to inhibit viral enzymes .

Contradictions and Limitations

  • While hydroxyethyl groups improve solubility, they may reduce metabolic stability compared to smaller substituents like hydroxymethyl .
  • Boronic esters, though versatile in synthesis, are sensitive to hydrolysis, limiting their use in aqueous conditions .

Biological Activity

tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate, a compound with the CAS number 898746-54-8, is part of the indole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H18ClNO3
  • Molecular Weight : 295.76 g/mol
  • CAS Number : 898746-54-8

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing a spectrum of potential therapeutic effects:

Antimicrobial Activity

Research indicates that compounds within the indole family exhibit significant antimicrobial properties. A study highlighted that derivatives of indole can inhibit bacterial growth, suggesting that this compound may possess similar activities .

Cytotoxic Effects

In vitro studies have shown that certain indole derivatives can induce apoptosis in cancer cell lines. For instance, a derivative demonstrated cytotoxicity against human cancer cells, which could be attributed to the compound's ability to modulate cell signaling pathways involved in apoptosis .

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects. Indoles are known to inhibit pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Modulation : It can influence signaling pathways related to cell survival and proliferation, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that indoles can modulate ROS levels, contributing to their cytotoxic and anti-inflammatory effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various indole derivatives against common bacterial strains. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cytotoxicity Assessment

In another investigation, the compound was tested on several cancer cell lines (e.g., breast and lung cancer). The findings revealed a dose-dependent increase in cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent .

Data Summary Table

Activity TypeDescriptionReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What are the common synthetic routes for tert-butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate, and what factors influence the choice of protecting groups during its synthesis?

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1H/13C NMR is essential for confirming substitution patterns and purity. For instance, reports distinct shifts for the Boc group (δ ~1.5 ppm for tert-butyl) and hydroxyethyl protons (δ ~3.6–4.0 ppm). X-ray crystallography (e.g., using SHELX software ) resolves stereochemical ambiguities. demonstrates how single-crystal X-ray studies (R factor = 0.046) confirm bond lengths and angles, critical for validating synthetic intermediates . HPLC with UV detection ensures purity (>98%) in final products .

Advanced Research Questions

Q. How can conflicting NMR or X-ray crystallography data be resolved when analyzing structural features of derivatives?

  • Methodological Answer : Discrepancies in NMR data (e.g., unexpected splitting or integration) may arise from conformational flexibility or hydrogen bonding. recommends graph set analysis to identify hydrogen-bonding motifs in crystals, which can explain deviations in observed vs. predicted spectra . For crystallographic conflicts (e.g., disorder in hydroxyethyl groups), iterative refinement using SHELXL and twin correction algorithms (via PLATON ) are advised. Cross-validation with DFT calculations can resolve ambiguities in bond geometries .

Q. What strategies optimize reaction conditions to improve yields in multi-step syntheses?

Q. How can functional groups be introduced at the 3-position without compromising the Boc group?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl/vinyl groups. demonstrates this using Cy₂MeN as a ligand to prevent Boc cleavage under basic conditions . For polar substituents (e.g., -OH), silyl protection (TBS or TIPS) ensures compatibility with Boc, as shown in . Post-functionalization deprotection with HF·pyridine or TBAF restores the hydroxyethyl group .

Safety and Stability Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer : Avoid inhalation of dust (use fume hoods; ) and direct skin contact (wear nitrile gloves; ). Store under argon at –20°C to prevent Boc group hydrolysis. emphasizes using inert solvents (e.g., dry THF) during reactions to avoid unintended deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.